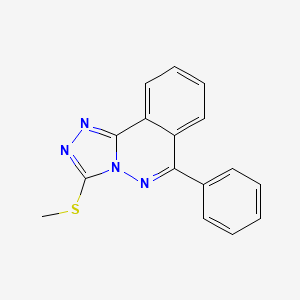

1,2,4-Triazolo(3,4-a)phthalazine, 3-(methylthio)-6-phenyl-

Description

The compound 1,2,4-Triazolo(3,4-a)phthalazine, 3-(methylthio)-6-phenyl- belongs to the triazolo-phthalazine family, characterized by a fused triazole and phthalazine ring system. Triazolo-phthalazines are notable for their diverse pharmacological activities, including anticancer, antimicrobial, and anticonvulsant effects, which are influenced by substituents at the 3- and 6-positions of the heterocyclic core . The 3-(methylthio) and 6-phenyl substituents likely enhance lipophilicity and electronic effects, impacting biological interactions and stability.

Properties

CAS No. |

87540-84-9 |

|---|---|

Molecular Formula |

C16H12N4S |

Molecular Weight |

292.4 g/mol |

IUPAC Name |

3-methylsulfanyl-6-phenyl-[1,2,4]triazolo[3,4-a]phthalazine |

InChI |

InChI=1S/C16H12N4S/c1-21-16-18-17-15-13-10-6-5-9-12(13)14(19-20(15)16)11-7-3-2-4-8-11/h2-10H,1H3 |

InChI Key |

ANYDHLGPGKEJLY-UHFFFAOYSA-N |

Canonical SMILES |

CSC1=NN=C2N1N=C(C3=CC=CC=C32)C4=CC=CC=C4 |

Origin of Product |

United States |

Preparation Methods

Synthesis of Phthalazine Core

- Starting material: Phthalic anhydride.

- Reagent: Hydrazine hydrate.

- Conditions: Reflux in acetic acid.

- Outcome: Phthalazine is obtained in excellent yield as the core heterocycle for further functionalization.

Chlorination to 1,4-Dichlorophthalazine

- Reagent: Phosphorus oxychloride (POCl3).

- Conditions: Heating at 110 °C.

- Outcome: 1,4-Dichlorophthalazine is formed in excellent yield, providing reactive sites for nucleophilic substitution.

Formation of 1-Chloro-4-hydrazinophthalazine

- Reagent: Hydrazine hydrate.

- Solvent: Ethanol.

- Conditions: Reflux.

- Outcome: Selective substitution of one chloro group by hydrazine to yield 1-chloro-4-hydrazinophthalazine in very high yield.

Cyclization to Form Triazolo Ring

- The hydrazinophthalazine intermediate is treated with acyl chlorides (e.g., acetyl chloride) or aromatic acids under reflux or fusion conditions to induce cyclization forming the triazolo ring fused to the phthalazine core.

- For example, refluxing with acetyl chloride and triethylamine in dioxane for 12 hours yields the methyl-substituted triazolo-phthalazine intermediate.

- Fusion of hydrazinophthalazine with aromatic acids at elevated temperatures (~200 °C) for several hours is an efficient method to obtain 3-aryl substituted triazolo-phthalazines, including the 6-phenyl derivative.

Introduction of Methylthio Group

- The methylthio substituent at position 3 can be introduced by nucleophilic substitution reactions on suitable halogenated triazolo-phthalazine intermediates.

- Alternatively, methylthio groups can be incorporated by methylation of mercapto-substituted precursors or by direct substitution using methylthiolating agents under controlled conditions.

Palladium-Catalyzed Coupling for Phenyl Substitution

- Suzuki-Miyaura cross-coupling reactions are employed to introduce the phenyl group at position 6.

- For example, the chloro-substituted triazolo-phthalazine intermediate is reacted with phenylboronic acid in the presence of Pd2(dba)3 catalyst, X-phos ligand, potassium carbonate base, and water in dioxane solvent under reflux at 110 °C for 3 hours.

- The reaction is monitored by TLC and purified by silica gel chromatography to yield the 6-phenyl substituted product in moderate yield (~45%).

Summary Table of Key Synthetic Steps

| Step | Starting Material / Intermediate | Reagents / Conditions | Product / Intermediate | Yield (%) | Notes |

|---|---|---|---|---|---|

| 1 | Phthalic anhydride | Hydrazine hydrate, acetic acid, reflux | Phthalazine | Excellent | Core heterocycle formation |

| 2 | Phthalazine | POCl3, 110 °C | 1,4-Dichlorophthalazine | Excellent | Chlorination for reactive sites |

| 3 | 1,4-Dichlorophthalazine | Hydrazine hydrate, ethanol, reflux | 1-Chloro-4-hydrazinophthalazine | Very high | Selective substitution |

| 4 | 1-Chloro-4-hydrazinophthalazine | Acetyl chloride, triethylamine, dioxane, reflux 12 h | Cyclized triazolo-phthalazine intermediate | Good | Cyclization to form triazolo ring |

| 5 | Cyclized intermediate | Phenylboronic acid, Pd2(dba)3, X-phos, K2CO3, dioxane, reflux 110 °C, 3 h | 6-Phenyl substituted triazolo-phthalazine | ~45 | Suzuki coupling for phenyl substitution |

| 6 | Halogenated triazolo-phthalazine | Methylthiolating agent or methylation reagents | 3-(Methylthio)-6-phenyl-1,2,4-triazolo(3,4-a)phthalazine | Variable | Introduction of methylthio group |

Research Findings and Optimization Notes

- The use of phosphorus oxychloride is critical for chlorination and cyclization steps, providing good yields and clean reactions.

- Fusion of hydrazinophthalazine with aromatic acids at high temperature is an efficient alternative to acyl chloride cyclization, improving yields and simplifying work-up.

- Palladium-catalyzed Suzuki coupling is effective for introducing the phenyl substituent, though yields can be moderate and require careful optimization of catalyst, ligand, and base.

- Methylthio group introduction requires controlled conditions to avoid side reactions; methylation of mercapto precursors or nucleophilic substitution on halogenated intermediates are common strategies.

- Purification is typically achieved by silica gel column chromatography, and reaction progress is monitored by thin-layer chromatography (TLC).

- Characterization data such as melting points, ^1H NMR, ^13C NMR, and HRMS confirm the structure and purity of intermediates and final products.

Chemical Reactions Analysis

3-(Methylthio)-6-phenyl-1,2,4-triazolo(3,4-a)phthalazine undergoes various chemical reactions, including:

Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions can occur at the phenyl ring or the triazole ring, leading to the formation of various derivatives.

Common reagents used in these reactions include hydrazine, thiocarbonyl compounds, oxidizing agents, and reducing agents. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Chemistry

1,2,4-Triazolo(3,4-a)phthalazine derivatives are utilized as building blocks for synthesizing more complex heterocycles. Their unique structure allows for various modifications that can lead to new compounds with desired chemical properties .

Biology

Research indicates that these compounds exhibit significant antimicrobial activity . A study synthesized several derivatives that demonstrated inhibitory effects against bacteria such as Staphylococcus aureus and various fungal strains . The compound's mechanism of action often involves enzyme inhibition, particularly targeting cyclooxygenase-2 (COX-2) and p38 MAP kinase pathways .

Medicine

Due to their biological activities, these compounds are being investigated for potential therapeutic uses:

- Antimicrobial Agents: Effective against a range of bacterial and fungal infections.

- Anticancer Agents: Some derivatives have shown antiproliferative effects in vitro, indicating potential in cancer treatment .

- Antihypertensive and Anti-inflammatory Agents: Their ability to inhibit specific enzymes suggests applications in managing hypertension and inflammation .

Industrial Applications

In the industrial sector, 1,2,4-triazolo(3,4-a)phthalazine compounds are explored for:

- Material Science: Development of materials with enhanced thermal stability and oxidation resistance.

- Pharmaceuticals: As intermediates in the synthesis of drugs due to their diverse biological activities .

Case Studies

- Antimicrobial Evaluation: A series of novel derivatives were synthesized and tested against E. coli and Pseudomonas aeruginosa, demonstrating varying degrees of antibacterial activity with some compounds showing MIC values as low as 50 mg/mL .

- Cytotoxicity Studies: Investigations into the cytotoxic effects on human dermal fibroblast cell lines revealed that certain derivatives maintained low toxicity while exhibiting significant antimicrobial properties .

Mechanism of Action

The mechanism of action of 3-(Methylthio)-6-phenyl-1,2,4-triazolo(3,4-a)phthalazine involves its interaction with various molecular targets. It can inhibit enzymes such as cyclooxygenase-2 (COX-2) and p38MAP kinase, leading to anti-inflammatory and antiproliferative effects . The compound may also interact with gamma-aminobutyric acid (GABA) receptors, contributing to its anticonvulsant properties .

Comparison with Similar Compounds

Comparison with Structural Analogs

Triazolo-Phthalazine Derivatives

Key analogs include:

- The methyl group at position 3 and 4-methylphenyl at position 6 suggest moderate steric bulk compared to the target compound’s methylthio group, which may increase electron-withdrawing effects.

- 6-Chloro-3-(5-methylisoxazolyl)-[1,2,4]triazolo[3,4-a]phthalazine (): Exhibits a chloro substituent at position 6 and a heteroaromatic isoxazole at position 3.

Triazolo-Thiadiazole Derivatives

Compounds such as 3-(1,2,4-triazolo[4,3-c]quinazolin-3-yl)-6-(methylthio)-1,2,4-triazolo[3,4-b]-1,3,4-thiadiazole ():

- Melting Point : 229°C (vs. triazolo-phthalazines: 253–268°C) .

- Bioactivity : Thiadiazole derivatives often show heparanase-inhibiting and antitumor effects, whereas phthalazines are more associated with anticancer and anticonvulsant activities .

Physicochemical and Pharmacological Comparisons

Table 1: Key Properties of Selected Triazolo Derivatives

Note: Direct data for the target compound are absent; comparisons are based on structural analogs.

Key Observations:

- Substituent Effects: Methylthio (SMe): Likely enhances electron-withdrawing capacity and metabolic stability compared to methyl or aryl groups.

- Bioactivity Trends :

- Triazolo-phthalazines with piperazine or tosyl groups () show potent anticancer activity (e.g., compound 24 : IC$_{50}$ values < 10 µM against breast cancer cells) .

- Anticonvulsant Activity : 5,6-Dihydro-triazolo-phthalazines (e.g., compound 4b in ) reduce seizure duration in MES models, comparable to carbamazepine .

Biological Activity

1,2,4-Triazolo(3,4-a)phthalazine, specifically the derivative 3-(methylthio)-6-phenyl-, is a heterocyclic compound that has garnered attention for its diverse biological activities. This compound is part of a larger class of phthalazine derivatives known for their significant pharmacological properties, including antimicrobial and anticancer activities. This article explores the biological activities associated with this compound, supported by research findings and case studies.

Chemical Structure and Synthesis

The chemical structure of 3-(methylthio)-6-phenyl-1,2,4-triazolo(3,4-a)phthalazine features a triazole ring fused with a phthalazine ring. The synthesis typically involves the reaction of triazole precursors with phthalazine derivatives under specific conditions to yield high-quality products. Common methods include refluxing in solvents like dioxane or pyridine, often utilizing hydrazine derivatives and thiocarbonyl compounds as starting materials.

Antimicrobial Activity

Research has demonstrated that various derivatives of 1,2,4-triazolo(3,4-a)phthalazine exhibit notable antimicrobial properties. A study synthesized several novel derivatives that showed inhibitory effects against Staphylococcus aureus and other bacterial strains. One particular derivative demonstrated broad-spectrum activity against both bacterial and fungal strains .

| Compound | Activity Against Bacteria | Activity Against Fungi |

|---|---|---|

| 5l | Inhibitory | Inhibitory |

| 11h | Moderate | Moderate |

Anticancer Activity

The anticancer potential of 3-(methylthio)-6-phenyl-1,2,4-triazolo(3,4-a)phthalazine has been investigated in various studies. One study reported that certain derivatives exhibited superior anticancer activity compared to standard treatments like 5-fluorouracil against multiple cancer cell lines . The mechanisms of action often involve the inhibition of specific kinases and enzymes linked to cancer progression.

The biological activity of this compound can be attributed to its ability to interact with various molecular targets. It has been shown to inhibit cyclooxygenase-2 (COX-2) and p38MAP kinase, which are crucial in inflammatory pathways and cancer cell proliferation. These interactions lead to anti-inflammatory and antiproliferative effects.

Case Study 1: Antimicrobial Efficacy

In a controlled laboratory setting, a series of synthesized phthalazine derivatives were tested for their antimicrobial efficacy. The results indicated that compounds with specific substitutions on the triazole ring exhibited enhanced activity against resistant strains of bacteria compared to their parent compounds .

Case Study 2: Anticancer Screening

A comprehensive screening of various triazolo-phthalazine derivatives was conducted against multiple cancer cell lines. Notably, derivative 11h showed promising results with IC50 values lower than those observed for conventional chemotherapeutics. This indicates its potential as a lead compound for further development in cancer therapy .

Q & A

Q. Basic Characterization Protocols

- 1H/13C NMR : Aromatic protons (δ 7.2–9.0 ppm) and methylthio groups (δ 2.5–2.7 ppm) confirm substitution patterns .

- IR Spectroscopy : C=N stretches (1600–1650 cm⁻¹) and S–C vibrations (650–700 cm⁻¹) validate triazole and methylthio groups .

- HPLC : Reverse-phase C18 columns with acetonitrile/water gradients assess purity (>98% for biological assays) .

Advanced Analysis : - Mass Spectrometry (HRMS) : Fragmentation patterns distinguish regioisomers (e.g., triazolo[3,4-a] vs. [3,4-b] isomers) .

- X-ray Crystallography : Resolves ambiguities in fused-ring conformations (e.g., planarity of the phthalazine core) .

What biological activities are reported for 3-(methylthio)-6-phenyl-triazolophthalazine derivatives, and how are these assays designed?

Q. Key Pharmacological Findings

- Anticancer Activity : Derivatives inhibit VEGFR-2 kinase (IC₅₀ = 0.1–0.38 µM) via competitive binding at the ATP pocket, validated via MTT assays on HCT-116 and MCF-7 cell lines .

- Antifungal Potential : Molecular docking against 14-α-demethylase (PDB:3LD6) predicts activity, with in vitro MIC values correlated to substituent electronegativity .

Assay Design : - Enzyme Inhibition : VEGFR-2 kinase assays use ADP-Glo™ kits with sorafenib as a positive control .

- Cell Viability : 72-hour exposure in Dulbecco’s Modified Eagle Medium (10% FBS) with IC₅₀ calculated via nonlinear regression .

How do structural modifications (e.g., methylthio vs. aryl groups) impact bioactivity?

Q. Advanced Structure-Activity Relationship (SAR)

- Methylthio (SMe) Group : Enhances lipophilicity (logP ~3.9), improving membrane permeability. Replacing SMe with methoxy reduces VEGFR-2 affinity by >50% .

- Phenyl at C6 : π-π stacking with kinase hydrophobic pockets (e.g., Phe1047 in VEGFR-2) increases binding stability. Substitution with electron-withdrawing groups (e.g., Cl) boosts IC₅₀ values .

Contradictory Data : Some studies report negligible insecticidal activity despite structural similarity to active analogs, likely due to assay-specific parameters (e.g., Spodoptera litura larval models vs. mammalian cell lines) .

What computational strategies are used to predict and validate target interactions?

Q. Advanced Methodological Guidance

- Molecular Docking : AutoDock Vina or Schrödinger Suite with OPLS4 force fields. Key steps:

- MD Simulations : 100-ns trajectories in explicit solvent (TIP3P) assess stability of triazole-phthalazine interactions .

How can researchers resolve contradictions in reported biological data across studies?

Q. Critical Analysis Framework

- Assay Variability : Compare IC₅₀ values under standardized conditions (e.g., ATP concentration in kinase assays).

- Purity Verification : Re-test compounds with HPLC-MS to rule out impurities (e.g., unreacted hydrazones) .

- Structural Confirmation : Revisit NMR assignments (e.g., NOESY for regiochemistry) if activity diverges from SAR trends .

What are the challenges in scaling up synthesis for in vivo studies?

Q. Methodological Considerations

- Purification : Column chromatography on silica gel (ethyl acetate/hexane) is labor-intensive; switch to automated flash systems for >10-g batches.

- Byproduct Mitigation : Optimize stoichiometry (e.g., 1.2 eq. POCl₃ in thiadiazole formation) to minimize phospho-amide byproducts .

- Stability : Methylthio derivatives degrade under prolonged light exposure; store in amber vials at −20°C .

What in vivo models are suitable for evaluating pharmacokinetics and toxicity?

Q. Advanced Preclinical Guidance

- Pharmacokinetics :

- Toxicity Screening :

Tables

Q. Table 1: Comparative Anticancer Activity of Selected Derivatives

| Compound | VEGFR-2 IC₅₀ (µM) | HCT-116 IC₅₀ (µM) | LogP |

|---|---|---|---|

| 6o | 0.10 | 7.0 | 3.98 |

| 6m | 0.15 | 13.0 | 4.21 |

| Sorafenib | 0.10 | 5.47 | 3.65 |

Q. Table 2: Key Spectral Data for 3-(Methylthio)-6-phenyl Derivative

| Technique | Key Signals |

|---|---|

| 1H NMR (CDCl₃) | δ 2.64 (s, 3H, SMe), δ 7.45–8.20 (m, 9H, Ar–H) |

| IR (KBr) | 1610 cm⁻¹ (C=N), 690 cm⁻¹ (C–S) |

| HRMS | [M+H]+ 351.1480 (Calc. 351.1485) |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.